molecular formula C19H17Cl2N3O2 B402735 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313970-21-7

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B402735
CAS No.: 313970-21-7
M. Wt: 390.3g/mol
InChI Key: RWJRANODJDQJIA-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3O2 and its molecular weight is 390.3g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

It’s suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities

Biochemical Pathways

The compound likely affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to its antileishmanial and antimalarial effects

Pharmacokinetics

Lipophilicity is recognized as one of the most important physico-chemical properties, due to its influence on biological activity and pharmacokinetics

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Action Environment

The action environment of the compound, including how environmental factors influence its action, efficacy, and stability, is not well-studied

This compound represents a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2/c1-10-5-3-4-6-15(10)23-18(25)16-11(2)22-19(26)24-17(16)13-8-7-12(20)9-14(13)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJRANODJDQJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
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4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 3
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 4
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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